6-Bromo-2-piperazin-1-yl-1,3-benzothiazole
Overview
Description
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antipsychotic, and anticancer properties .
Scientific Research Applications
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an antipsychotic and anticancer agent.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Future Directions
The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This may be useful for developing new drugs and materials and new synthetic approaches and patterns of reactivity .
Mechanism of Action
Target of Action
It is known that similar compounds, which are derivatives of 3-(piperazin-1-yl)-1,2-benzothiazole, act as dopamine and serotonin antagonists . These compounds are used as antipsychotic drug substances .
Mode of Action
It is known that similar compounds interact with their targets, such as dopamine and serotonin receptors, and result in their antagonism . This interaction leads to changes in neurotransmitter levels, which can have various effects on the body.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may affect the dopaminergic and serotonergic pathways in the body . The downstream effects of these interactions could include changes in mood, cognition, and other neurological functions.
Pharmacokinetics
It is known that similar compounds are evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline for the molecular properties and structure of a compound that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have been found to have antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-piperazin-1-yl-1,3-benzothiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a dopamine and serotonin antagonist, which makes it useful in the treatment of certain psychiatric disorders . Additionally, this compound exhibits antimicrobial activity by interacting with bacterial enzymes and proteins, thereby inhibiting their growth . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can alter neurotransmitter release and receptor activity, impacting cell signaling pathways related to mood and cognition . In microbial cells, it disrupts metabolic processes essential for cell survival, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific receptors and enzymes, leading to either inhibition or activation. For instance, as a dopamine and serotonin antagonist, it binds to these receptors, preventing the usual neurotransmitter binding and subsequent signaling . This results in altered neurotransmitter levels and changes in gene expression related to mood regulation. Additionally, its antimicrobial action involves binding to bacterial enzymes, inhibiting their function and leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained antimicrobial and antipsychotic effects, although the exact duration of these effects can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial activity and modulation of neurotransmitter levels . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation, leading to the formation of metabolites that can either be active or inactive . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, in neuronal cells, the compound can cross the blood-brain barrier and accumulate in the brain, where it exerts its antipsychotic effects . In microbial cells, it can penetrate the cell membrane and reach intracellular targets, leading to antimicrobial activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, in neuronal cells, it may localize to synaptic vesicles or receptor sites, where it modulates neurotransmitter release and receptor activity . In microbial cells, it may localize to the cytoplasm or cell membrane, where it interacts with essential enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with bromine to introduce the bromo group at the 6-position. This is followed by the nucleophilic substitution of the amino group with piperazine under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis, including bromination and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can target the benzothiazole ring, modifying its electronic properties.
Substitution: The bromo group at the 6-position is a reactive site for various nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of the piperazine moiety.
Reduction: Reduced forms of the benzothiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
2-Piperazin-1-yl-1,3-benzothiazole: Lacks the bromo group, resulting in different biological activities.
6-Chloro-2-piperazin-1-yl-1,3-benzothiazole: Similar structure but with a chloro group instead of bromo, leading to variations in reactivity and potency.
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazole: Contains a methyl group on the piperazine ring, altering its pharmacological profile.
Uniqueness: 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole is unique due to the presence of the bromo group, which enhances its reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
6-bromo-2-piperazin-1-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3S/c12-8-1-2-9-10(7-8)16-11(14-9)15-5-3-13-4-6-15/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRJQQRXIZWXMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(S2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.